molecular formula C9H20OSi B14418880 1-(Trimethylsilyl)hexan-2-one CAS No. 83168-88-1

1-(Trimethylsilyl)hexan-2-one

Cat. No.: B14418880
CAS No.: 83168-88-1
M. Wt: 172.34 g/mol
InChI Key: HVZGTULHNRRXGF-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)hexan-2-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a hexan-2-one backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(Trimethylsilyl)hexan-2-one typically involves the reaction of hexan-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Hexan-2-one+Trimethylsilyl chlorideBaseThis compound+HCl\text{Hexan-2-one} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} Hexan-2-one+Trimethylsilyl chlorideBase​this compound+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Trimethylsilyl)hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

Major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

1-(Trimethylsilyl)hexan-2-one has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protecting group for alcohols and amines.

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)hexan-2-one involves the trimethylsilyl group, which imparts unique reactivity to the molecule. The trimethylsilyl group can stabilize reaction intermediates, making the compound useful in various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

1-(Trimethylsilyl)hexan-2-one can be compared with other similar compounds such as:

    Hexan-2-one: Lacks the trimethylsilyl group, making it less reactive in certain synthetic applications.

    Trimethylsilyl chloride: Used as a reagent to introduce the trimethylsilyl group into other molecules.

    1-(Trimethylsilyl)hexan-2-ol: A related compound where the ketone group is reduced to an alcohol.

The uniqueness of this compound lies in its ability to act as both a reactive intermediate and a protecting group, making it versatile in various chemical syntheses.

Properties

CAS No.

83168-88-1

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

1-trimethylsilylhexan-2-one

InChI

InChI=1S/C9H20OSi/c1-5-6-7-9(10)8-11(2,3)4/h5-8H2,1-4H3

InChI Key

HVZGTULHNRRXGF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C[Si](C)(C)C

Origin of Product

United States

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